4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the hydroxyl group and the oxobutanoic acid moiety in this compound makes it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid typically involves the reaction of 4-hydroxypiperidine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-(4-oxopiperidin-1-yl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-hydroxypiperidin-1-yl)-4-hydroxybutanoic acid.
Substitution: Formation of 4-(4-halopiperidin-1-yl)-4-oxobutanoic acid.
Scientific Research Applications
4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and the oxobutanoic acid moiety allow the compound to form hydrogen bonds and electrostatic interactions with its targets, leading to inhibition or activation of biological pathways. These interactions can modulate various physiological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: Lacks the oxobutanoic acid moiety, making it less versatile in certain synthetic applications.
4-Piperidone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
4-Piperidinemethanol: Contains a methanol group instead of an oxobutanoic acid moiety, affecting its chemical properties and uses.
Uniqueness
4-(4-Hydroxypiperidin-1-yl)-4-oxobutanoic acid is unique due to the presence of both the hydroxyl group and the oxobutanoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-7-3-5-10(6-4-7)8(12)1-2-9(13)14/h7,11H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMPDHPYKTLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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